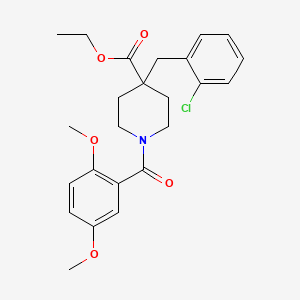![molecular formula C16H18ClNO2S2 B4893086 4-chloro-N-{2-[(3-methylbenzyl)thio]ethyl}benzenesulfonamide](/img/structure/B4893086.png)
4-chloro-N-{2-[(3-methylbenzyl)thio]ethyl}benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N-{2-[(3-methylbenzyl)thio]ethyl}benzenesulfonamide, also known as CMBS, is a sulfonamide compound that has been widely used in scientific research. It is a potent inhibitor of protein disulfide isomerase (PDI), an enzyme that plays a critical role in protein folding and quality control in the endoplasmic reticulum (ER) of cells.
作用机制
4-chloro-N-{2-[(3-methylbenzyl)thio]ethyl}benzenesulfonamide binds covalently to the active site of PDI, which contains a cysteine residue that is essential for its enzymatic activity. This covalent modification leads to the inhibition of PDI activity and the accumulation of misfolded proteins in the ER. The UPR pathway is then activated, leading to the upregulation of chaperones and other ER-resident proteins that help to alleviate ER stress and restore protein homeostasis.
Biochemical and physiological effects:
4-chloro-N-{2-[(3-methylbenzyl)thio]ethyl}benzenesulfonamide has been shown to have potent effects on protein folding and ER stress. It has been shown to induce ER stress and activate the UPR pathway in various cell types, leading to the upregulation of chaperones and other ER-resident proteins. 4-chloro-N-{2-[(3-methylbenzyl)thio]ethyl}benzenesulfonamide has also been shown to induce apoptosis in cancer cells, possibly through the activation of the ER stress-induced apoptotic pathway. However, the physiological effects of 4-chloro-N-{2-[(3-methylbenzyl)thio]ethyl}benzenesulfonamide in vivo are still unclear and require further investigation.
实验室实验的优点和局限性
4-chloro-N-{2-[(3-methylbenzyl)thio]ethyl}benzenesulfonamide is a potent and specific inhibitor of PDI, making it a valuable tool compound for studying the function of PDI in various biological processes. However, the covalent modification of PDI by 4-chloro-N-{2-[(3-methylbenzyl)thio]ethyl}benzenesulfonamide can also lead to off-target effects and non-specific inhibition of other cysteine-containing proteins. Therefore, the use of 4-chloro-N-{2-[(3-methylbenzyl)thio]ethyl}benzenesulfonamide should be carefully controlled and validated using appropriate controls.
未来方向
There are several future directions for research on 4-chloro-N-{2-[(3-methylbenzyl)thio]ethyl}benzenesulfonamide and its applications. One direction is to investigate the physiological effects of 4-chloro-N-{2-[(3-methylbenzyl)thio]ethyl}benzenesulfonamide in vivo and its potential therapeutic applications in various diseases. Another direction is to develop new and more potent inhibitors of PDI based on the structure of 4-chloro-N-{2-[(3-methylbenzyl)thio]ethyl}benzenesulfonamide. Finally, the role of PDI in various biological processes, such as immune response and autophagy, should be further investigated using 4-chloro-N-{2-[(3-methylbenzyl)thio]ethyl}benzenesulfonamide as a tool compound.
合成方法
The synthesis of 4-chloro-N-{2-[(3-methylbenzyl)thio]ethyl}benzenesulfonamide involves several steps, including the reaction of 4-chlorobenzenesulfonyl chloride with 3-methylbenzyl mercaptan, followed by the reaction of the resulting intermediate with 2-aminoethyl sulfonamide. The final product is obtained after purification by column chromatography and recrystallization from ethanol. The yield of 4-chloro-N-{2-[(3-methylbenzyl)thio]ethyl}benzenesulfonamide is typically around 60%.
科学研究应用
4-chloro-N-{2-[(3-methylbenzyl)thio]ethyl}benzenesulfonamide has been widely used as a tool compound to study the function of PDI in various biological processes. It has been shown to inhibit the activity of PDI in vitro and in vivo, leading to the accumulation of misfolded proteins in the ER and activation of the unfolded protein response (UPR) pathway. 4-chloro-N-{2-[(3-methylbenzyl)thio]ethyl}benzenesulfonamide has been used to investigate the role of PDI in protein folding, ER stress, and apoptosis. It has also been used to study the molecular mechanisms of various diseases, such as cancer, neurodegenerative disorders, and viral infections.
属性
IUPAC Name |
4-chloro-N-[2-[(3-methylphenyl)methylsulfanyl]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO2S2/c1-13-3-2-4-14(11-13)12-21-10-9-18-22(19,20)16-7-5-15(17)6-8-16/h2-8,11,18H,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSFREGKBZBAEJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSCCNS(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-{2-[(3-methylbenzyl)sulfanyl]ethyl}benzenesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 6'-amino-5'-cyano-2'-methyl-5-nitro-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate](/img/structure/B4893005.png)

![N-{3-[(5,6-diphenyl-1,2,4-triazin-3-yl)thio]-4-hydroxy-1-naphthyl}-4-methylbenzenesulfonamide](/img/structure/B4893012.png)
methanone](/img/structure/B4893014.png)
amine oxalate](/img/structure/B4893017.png)
![N'-{2-[(4-chlorophenyl)thio]acetyl}nicotinohydrazide](/img/structure/B4893025.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-2-naphthalenesulfonamide](/img/structure/B4893041.png)
![N-(2,4-dichlorophenyl)-N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B4893047.png)
![N-(3-chloro-2-methylphenyl)-2-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B4893067.png)
![2,2'-(1,1-dioxidotetrahydrothiene-3,4-diyl)bis[N-(3-acetylphenyl)acetamide]](/img/structure/B4893072.png)
![2-[4-(1-benzofuran-2-ylmethyl)-1-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B4893080.png)
![4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-methoxyphenyl 4-methylbenzoate](/img/structure/B4893084.png)
![N-methyl-5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-N-(2-pyrazinylmethyl)-2-pyridinamine](/img/structure/B4893093.png)
![4-methyl-N-[2-(8-quinolinyloxy)ethyl]benzamide](/img/structure/B4893100.png)